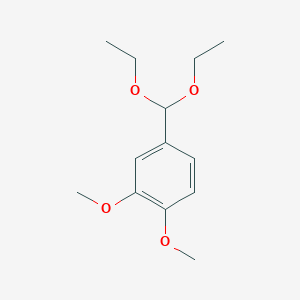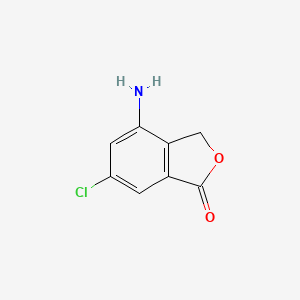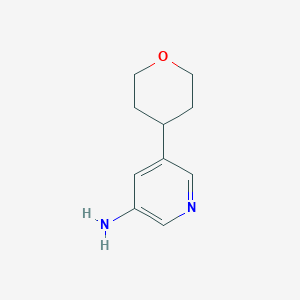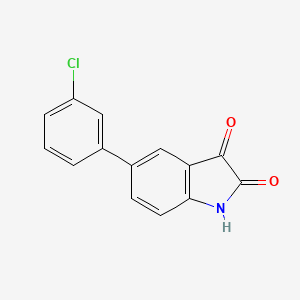
5-Mercapto-1,2,3-Triazole monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Mercapto-1,2,3-Triazole monosodium salt is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their versatile chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Mercapto-1,2,3-Triazole monosodium salt typically involves the reaction of 1H-1,2,3-triazole-4-thiol with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Mercapto-1,2,3-Triazole monosodium salt undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Corresponding thiol.
Substitution: S-alkylated or S-acylated derivatives.
Applications De Recherche Scientifique
5-Mercapto-1,2,3-Triazole monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 5-Mercapto-1,2,3-Triazole monosodium salt involves its ability to interact with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazole ring can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
1H-1,2,4-Triazole-3-thiol: Another triazole derivative with similar chemical properties but different biological activities.
1H-1,2,3-Triazole-5-thiol: An isomer with distinct reactivity and applications
Uniqueness: 5-Mercapto-1,2,3-Triazole monosodium salt stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological properties. Its ability to form stable complexes with metals and its potential as a versatile building block in organic synthesis further highlight its uniqueness .
Propriétés
Formule moléculaire |
C2H3N3NaS |
|---|---|
Poids moléculaire |
124.12 g/mol |
InChI |
InChI=1S/C2H3N3S.Na/c6-2-1-3-5-4-2;/h1H,(H2,3,4,5,6); |
Clé InChI |
LWBZAWFABLYPDP-UHFFFAOYSA-N |
SMILES canonique |
C1=NNNC1=S.[Na] |
Numéros CAS associés |
59032-27-8 94158-07-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















